Tetrahydro-2H-pyran-2-carbaldehyde

Description

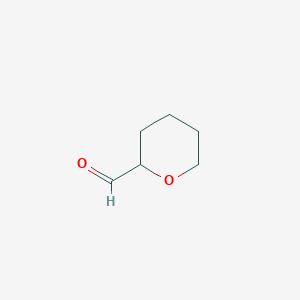

Structure

3D Structure

Properties

IUPAC Name |

oxane-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZQLSOFXLPSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452873 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19611-45-1 | |

| Record name | Tetrahydro-2H-pyran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxane-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Tetrahydro 2h Pyran 2 Carbaldehyde

Chemoenzymatic and Biocatalytic Routes

The intersection of enzymology and organic synthesis has led to the development of powerful chemoenzymatic and biocatalytic methods for producing enantiomerically pure compounds. These strategies are particularly advantageous for the synthesis of chiral molecules like tetrahydro-2H-pyran-2-carbaldehyde, offering high selectivity under mild reaction conditions.

Kinetic resolution is a widely employed technique for separating racemic mixtures into their constituent enantiomers. In the context of this compound synthesis, enzyme-catalyzed kinetic resolution is a key step to obtain enantiopure intermediates. nih.gov This process relies on the differential rate of reaction of two enantiomers with an enzyme, allowing for the separation of the faster-reacting enantiomer from the slower one.

A notable application of this is the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related precursor. nih.govnih.gov The process starts with the kinetic resolution of racemic 2-acetoxymethyl-3,4-dihydro-2H-pyran. nih.gov This enzymatic step provides access to the enantiomerically enriched alcohol, which can then be oxidized to the desired aldehyde. The ability to produce such enantiopure building blocks is crucial for their application in the synthesis of complex, biologically active molecules. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value). A high E-value signifies a high degree of selectivity of the enzyme for one enantiomer over the other. In some biocatalytic systems, sequential kinetic resolutions using two different enzymes can be employed to further enhance the enantiomeric excess of the final product. researchgate.net

Lipases are a class of enzymes that have found extensive use in organic synthesis due to their ability to catalyze reactions with high regio- and enantioselectivity, particularly in non-aqueous environments. nih.gov They are especially effective in the stereoselective acylation of alcohols, a key transformation for producing chiral alcohol precursors of this compound. nih.gov

The lipase-mediated resolution of racemic alcohols, such as 3-hydroxy-4-tosyloxybutanenitrile, can yield highly enantiomerically enriched alcohols and their corresponding acetates. nih.gov For instance, lipases from Pseudomonas cepacia, Candida antarctica (CAL-B), and Mucor miehei have demonstrated excellent enantioselectivity (>99% ee) in such resolutions. nih.gov These chiral alcohols are versatile intermediates that can be further elaborated into the target tetrahydropyran (B127337) structure.

Lipases like CAL-B are also utilized in dynamic kinetic resolutions, where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

Metal-Catalyzed Synthetic Approaches

Metal catalysis offers a powerful and versatile toolkit for the construction of complex organic molecules, including the tetrahydropyran ring system. These methods often provide high efficiency and control over the stereochemical outcome of the reaction.

Transition metals, particularly palladium, are widely used to catalyze the formation of cyclic ethers like tetrahydropyrans. Palladium-catalyzed tandem reactions, for example, can construct the tetrahydropyran ring in a single, efficient step from acyclic precursors. These reactions often proceed through a cascade of events, such as an oxa-Michael addition followed by an intramolecular allylic substitution, to form the heterocyclic ring.

While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided context, the general applicability of palladium-catalyzed cyclizations to form substituted tetrahydropyrans is a well-established strategy in organic synthesis.

The direct oxidation of the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol, is a common and efficient method for the synthesis of this compound. Various catalytic oxidation systems have been developed to achieve this transformation cleanly and in high yield.

One prominent method involves the use of a TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) based catalytic system. For the oxidation of the related (R)-3,4-dihydro-2H-pyran-2-methanol, a combination of TEMPO and bis(acetoxy)iodobenzene (BAIB) in dichloromethane (B109758) has been shown to be highly effective, affording the corresponding aldehyde in near-quantitative yield.

Table 1: TEMPO/BAIB-Mediated Oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol

Classical Organic Synthesis Strategies

Beyond enzymatic and metal-catalyzed methods, classical organic synthesis provides robust and well-established routes to this compound.

A primary classical approach is the Prins cyclization. This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde to form a 1,3-dioxane, which can then be converted to a tetrahydropyran. While a versatile method for forming the tetrahydropyran core, it may require subsequent functional group manipulations to install the aldehyde at the 2-position.

Another important strategy is the hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an aldehyde (or its equivalent) to directly form a dihydropyran ring. Subsequent reduction of the double bond within the ring would yield the desired tetrahydropyran skeleton.

Multi-component reactions, which combine three or more reactants in a single operation to form a complex product, also offer an efficient pathway to functionalized tetrahydropyrans. For instance, the reaction of an aldehyde, an amine, and a cyclic diketone can lead to dihydropyranones, which can be hydrogenated to the corresponding tetrahydropyran derivatives.

Table of Mentioned Compounds

Oxidation of Tetrahydro-2H-pyran-2-methanol Derivatives (e.g., Swern Oxidation, BAIB/TEMPO Oxidation)

A primary and direct route to this compound involves the oxidation of its corresponding alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. nih.gov Modern oxidation methods are favored for their mild conditions and high selectivity, which prevent over-oxidation to the carboxylic acid.

Swern Oxidation: This well-established method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. wikipedia.orgalfa-chemistry.com The reaction proceeds at very low temperatures (typically -78 °C) to form a reactive sulfonium (B1226848) intermediate, which then converts the alcohol to the aldehyde. youtube.com The Swern oxidation is known for its excellent functional group tolerance and mild conditions, making it suitable for complex substrates. wikipedia.orgorganic-chemistry.org However, a significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide (B99878). wikipedia.orgorganic-chemistry.org

BAIB/TEMPO Oxidation: A greener and highly efficient alternative involves the use of the 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) radical as a catalyst in conjunction with a stoichiometric oxidant like bis(acetoxy)iodobenzene (BAIB). This system effectively oxidizes primary alcohols to aldehydes with high yields. windows.net A notable application is the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to the corresponding aldehyde, which proceeds in dichloromethane (DCM) at room temperature, achieving a 98% yield. The mechanism involves the hypervalent iodine compound (BAIB) regenerating the active oxoammonium salt from TEMPO in the catalytic cycle. researchgate.net This method is advantageous as it avoids harsh conditions and toxic heavy metals. windows.net

Comparison of Oxidation Methods for Pyran-2-methanol Derivatives

| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Yield Example |

|---|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | -78 °C to room temp., CH₂Cl₂ | Mild conditions, high yields, broad functional group tolerance. wikipedia.orgnumberanalytics.com | Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct. wikipedia.org | Generally high (>90%) |

| BAIB/TEMPO Oxidation | TEMPO (catalytic), BAIB (stoichiometric) | Room temp., CH₂Cl₂ | Mild, non-toxic, high yield, avoids heavy metals. windows.net | Requires a stoichiometric amount of the iodine-based oxidant. | ~98% for (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. |

Dimerization and Cycloaddition Reactions for Pyran Ring Formation

The tetrahydropyran ring itself can be constructed through cycloaddition reactions, which form the core structure that is subsequently functionalized. The Diels-Alder reaction, a powerful tool in organic synthesis, is a key strategy. For instance, the racemic version of the related compound 3,4-dihydro-2H-pyran-2-carboxaldehyde has been synthesized from acrolein via a high-pressure or microwave-assisted dimerization, which is essentially a hetero-Diels-Alder reaction. nih.gov This dihydropyran derivative can then be hydrogenated to yield the saturated this compound.

Another relevant method is the Prins cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol under acidic conditions to form a tetrahydropyran ring. While not a direct dimerization, this cycloaddition strategy is a fundamental approach to synthesizing substituted tetrahydropyran scaffolds. organic-chemistry.org

Multi-Step Linear Syntheses from Acyclic Precursors

This compound can also be assembled through linear sequences starting from simple, non-cyclic molecules. These multi-step syntheses offer flexibility and control over the final product's stereochemistry. One general approach involves the lactonization of a 5-hydroxyester to form a pyran-2-one, which can be further modified. researchgate.net For example, a 5-hydroxyester can be cyclized using an acid catalyst like p-toluenesulfonic acid to yield a cyclic lactone intermediate, which can then be converted to the desired pyran structure through several subsequent steps. researchgate.net

Green Chemistry and Sustainable Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability. The development of green methodologies for producing this compound focuses on reducing energy consumption, using less hazardous materials, and minimizing waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.govnih.gov Microwave irradiation can significantly shorten reaction times, often from hours to minutes, and improve yields compared to conventional heating. researchgate.netresearchgate.net This technology has been successfully applied to the synthesis of various pyran derivatives. For example, the Diels-Alder dimerization of acrolein to form 3,4-dihydro-2H-pyran-2-carboxaldehyde can be facilitated by microwaves. nih.gov Similarly, microwave-assisted conditions have proven highly efficient for synthesizing various compounds containing the 2H-pyran-2-one skeleton, which are potential precursors to the target molecule. researchgate.netarkat-usa.org

Development of Environmentally Benign Oxidants and Reaction Conditions

The shift away from stoichiometric, toxic, and heavy-metal-based oxidants (like chromium reagents) is a core principle of green chemistry. organic-chemistry.org The development of catalytic systems that use clean and readily available terminal oxidants, such as molecular oxygen (from air) or hydrogen peroxide, is highly desirable. acs.orgresearchgate.net

The BAIB/TEMPO system is a prime example of a greener oxidation method, as it avoids toxic metals and its byproducts are relatively innocuous. windows.net Other emerging environmentally friendly oxidation protocols include:

Copper/Phenanthroline/O₂ System: This catalytic system uses simple copper complexes to perform aerobic oxidation of alcohols, with water as the only byproduct. acs.org

I₂-KI-K₂CO₃-H₂O System: An inexpensive and green method that uses water as the solvent to selectively oxidize alcohols to aldehydes under anaerobic conditions. organic-chemistry.org

Choline Peroxydisulfate (ChPS): A biodegradable oxidizing task-specific ionic liquid that allows for the selective oxidation of alcohols under mild, solvent-free conditions. organic-chemistry.org

These methods represent a move towards more sustainable chemical production by reducing hazardous waste and improving atom economy. researchgate.netfrontiersin.org

Overview of Green Synthesis Approaches

| Approach | Key Features | Relevance to Target Compound | Example |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. nih.gov | Applicable to cycloaddition reactions for pyran ring formation. nih.govarkat-usa.org | Microwave-assisted dimerization of acrolein. nih.gov |

| Benign Oxidants | Avoidance of toxic heavy metals, use of clean terminal oxidants (O₂, H₂O₂). acs.orgresearchgate.net | Directly applicable to the oxidation of (Tetrahydro-2H-pyran-2-yl)methanol. | TEMPO/BAIB system, Copper-catalyzed aerobic oxidation. acs.org |

| Aqueous/Solvent-Free Conditions | Reduces use of volatile organic compounds (VOCs). | Can be incorporated into oxidation steps. | Iodine-catalyzed oxidation in water; organic-chemistry.org Choline Peroxydisulfate (ionic liquid) oxidation without solvent. organic-chemistry.org |

Industrial Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust, cost-effective, and scalable methods. For tetrahydropyran derivatives, process optimization is key to achieving high yields and purity on a large scale. Patents often disclose methods suitable for industrial application. For instance, methods for producing tetrahydropyran derivatives that are suitable for industrial production have been developed, focusing on the efficient synthesis of intermediates that can be converted into the final product. google.com

Process optimization for a multi-step synthesis would involve:

Telescoping Reactions: Combining multiple reaction steps into a single pot to avoid time-consuming and costly isolation and purification of intermediates.

Catalyst Recycling: For methods using catalysts (e.g., TEMPO or metal-based systems), developing protocols for catalyst recovery and reuse is crucial for economic viability. researchgate.net

Flow Chemistry: Implementing continuous flow reactors instead of batch processing can offer better control over reaction parameters (temperature, pressure), improve safety, and allow for easier scaling.

Minimizing Waste: Optimizing reaction stoichiometry and workup procedures to reduce the generation of byproducts and waste streams.

For the oxidation step, which is critical for producing this compound, an industrial process would favor a catalytic aerobic method over stoichiometric reagents like Swern or even BAIB/TEMPO to minimize cost and waste. researchgate.net

Stereochemical Aspects and Asymmetric Synthesis of Tetrahydro 2h Pyran 2 Carbaldehyde

Enantioselective Synthesis Pathways

The synthesis of single enantiomers of tetrahydro-2H-pyran-2-carbaldehyde is a significant challenge in organic chemistry. Researchers have explored various pathways to achieve high levels of enantioselectivity, primarily focusing on chiral auxiliary-based methods and the burgeoning field of asymmetric catalysis.

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

One notable approach to the asymmetric synthesis of a substituted tetrahydropyran (B127337) ring, which serves as a model for the synthesis of the C32-C38 fragment of the natural product phorboxazole, utilizes a sulfoxide (B87167) as a chiral auxiliary. nih.gov This strategy involves the stereoselective reduction of a β-keto- or β,γ-diketosulfoxide, followed by an acid-catalyzed cyclization of an enantiomerically enriched hydroxy sulfoxide to form the tetrahydropyran ring. nih.gov The chirality of the sulfoxide group effectively controls the stereochemical outcome of the reduction and subsequent cyclization steps.

A key advantage of this method is the high level of diastereoselectivity achieved in the reduction of the carbonyl group, which is directed by the chiral sulfoxide. The subsequent acid-catalyzed cyclization proceeds with retention of stereochemistry, affording the desired 2,6-disubstituted tetrahydropyran with excellent enantiomeric excess.

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering the potential for high efficiency and enantioselectivity without the need for stoichiometric amounts of a chiral auxiliary. Both metal-based and organocatalytic systems have been developed for the synthesis of substituted tetrahydropyrans.

An organocatalytic domino Michael-hemiacetalization reaction has been reported for the diastereo- and enantioselective synthesis of polyfunctionalized tetrahydropyran derivatives. nih.gov This one-pot reaction utilizes a chiral squaramide catalyst to activate α-hydroxymethyl nitroalkenes as Michael acceptors for reaction with 1,3-dicarbonyl compounds. The resulting intermediate undergoes an intramolecular hemiacetalization to furnish the tetrahydropyran ring with up to four contiguous stereocenters. nih.gov This method provides access to highly functionalized tetrahydropyrans in good yields and with excellent stereoselectivities. nih.gov

The success of this approach hinges on the ability of the chiral catalyst to effectively control the facial selectivity of the initial Michael addition, thereby establishing the stereochemistry of the subsequent cyclization. The reaction conditions can be tuned to favor the formation of either the cis or trans diastereomer of the tetrahydropyran product.

Diastereoselective Functionalization of the Tetrahydropyran Ring

The diastereoselective functionalization of a pre-existing tetrahydropyran ring is a valuable strategy for introducing additional stereocenters with a high degree of control. This can be achieved by taking advantage of the inherent conformational preferences of the ring and the directing effects of existing substituents.

For instance, the Maitland-Japp reaction has been utilized to synthesize functionalized 2-methyl-2,3-dihydropyran-4-ones, which can then be diastereoselectively converted into 2-methyltetrahydropyran-4-ones. researchgate.net This transformation provides access to a structural motif present in numerous biologically active natural products. The stereochemical outcome of the reduction of the enone system is influenced by the existing stereocenter at the C2 position, leading to the preferential formation of one diastereomer.

Furthermore, tandem Knoevenagel condensation-Michael reactions induced by iodotrimethylsilane (B154268) have been shown to produce multifunctionalized tetrahydropyranones with high diastereoselectivity. researchgate.net These reactions proceed through a highly organized transition state, leading to the formation of a single isomer in high yields. researchgate.net The substituents on the starting materials can be varied to generate a diverse library of highly substituted tetrahydropyrans.

Conformational Analysis and Investigation of Anomeric Effects

The tetrahydropyran ring is not planar and typically adopts a chair conformation to minimize angle and torsional strain. For a 2-substituted tetrahydropyran like this compound, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is influenced by a combination of steric and stereoelectronic effects, most notably the anomeric effect.

The anomeric effect describes the thermodynamic preference for a heteroatomic substituent at the anomeric carbon (C2 in this case) of a pyranose ring to occupy the axial position, despite the fact that the equatorial position is generally less sterically hindered. illinois.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring oxygen atom and the antibonding σ* orbital of the C2-substituent bond.

A study on tetrahydro-2H-pyran-2-ol, a close analog of the target aldehyde, using broadband rotational spectroscopy has provided valuable insights into its conformational preferences. illinois.edu The study revealed that the axial conformation is indeed preferred over the more sterically favored equatorial conformation, a clear manifestation of the anomeric effect. This preference is crucial for understanding the reactivity of the aldehyde, as the orientation of the formyl group will influence its accessibility to reagents.

Studies on Chiral Interconversion and Dynamic Stereochemistry

The chiral center at C2 of this compound is not necessarily configurationally stable under all conditions. In solution, particularly in the presence of acid or base, the aldehyde can potentially undergo epimerization through the formation of an enol or enolate intermediate, leading to a mixture of enantiomers.

The study of tetrahydro-2H-pyran-2-ol has shown that in solution, it exists in equilibrium with its linear counterpart, 5-hydroxypentanal, and readily interconverts between its two chiral forms. illinois.edu This dynamic equilibrium is a key feature of its chemistry and suggests that the corresponding aldehyde may also exhibit similar dynamic behavior.

The concept of dynamic kinetic resolution (DKR) is particularly relevant in this context. DKR combines a rapid and reversible interconversion of enantiomers with a slower, irreversible, and stereoselective reaction of one of the enantiomers. This allows for the theoretical conversion of a racemic starting material into a single enantiomer of the product in 100% yield. While specific studies on the DKR of this compound are not widely reported, the principles of DKR could be applied to its synthesis, for example, by combining an enzymatic reduction of the aldehyde with a racemization catalyst.

Chemical Reactivity and Mechanistic Investigations of Tetrahydro 2h Pyran 2 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in tetrahydro-2H-pyran-2-carbaldehyde is the primary site of reactivity, undergoing a variety of transformations typical of aldehydes. These reactions are fundamental to its use as a building block in organic synthesis.

Nucleophilic Addition Reactions and Derivatives

The electrophilic carbon atom of the carbonyl group in this compound is susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic addition reactions include the formation of:

Hemiacetals and Acetals: In the presence of alcohols, the aldehyde can form a hemiacetal, which can then react further to form a more stable acetal (B89532) under acidic conditions.

Cyanohydrins: The addition of hydrogen cyanide (or a cyanide salt followed by acidification) yields a cyanohydrin, introducing a new carbon-carbon bond and a hydroxyl group.

Grignard and Organolithium Adducts: Reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup.

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. The stereochemistry of the addition can be influenced by the chiral center at the 2-position of the tetrahydropyran (B127337) ring.

Condensation Reactions leading to Imine and Enamine Formation

This compound readily undergoes condensation reactions with primary and secondary amines to form imines and enamines, respectively. makingmolecules.commasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by the elimination of water. libretexts.orgyoutube.com

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond. libretexts.orglibretexts.org The mechanism involves nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration. libretexts.org

Enamine Formation: With a secondary amine (R₂NH), the reaction proceeds similarly to form an iminium ion intermediate. masterorganicchemistry.comlibretexts.org Since there is no proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon, leading to the formation of an enamine, which is a key intermediate in various C-C bond-forming reactions. makingmolecules.commasterorganicchemistry.com

Table 1: Examples of Condensation Reactions

| Amine Reactant | Product Type | General Structure |

| Primary Amine (RNH₂) | Imine | C₅H₉O-CH=NR |

| Secondary Amine (R₂NH) | Enamine | C₅H₈O=CH-NR₂ |

Selective Oxidation and Reduction Pathways

The aldehyde functional group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Various oxidizing agents can be employed to convert the aldehyde to the corresponding carboxylic acid, tetrahydro-2H-pyran-2-carboxylic acid. Common reagents include:

Potassium permanganate (B83412) (KMnO₄)

Chromic acid (H₂CrO₄)

Tollens' reagent ([Ag(NH₃)₂]⁺)

Selenium dioxide (SeO₂) has been used for the selective oxidation of related cyclic ketones. researchgate.net

For instance, the oxidation of (R)-3,4-dihydro-2H-pyran-2-methanol to (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde has been achieved with high yield using bis(acetoxy)iodobenzene (BAIB) and 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). nih.gov

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, (tetrahydro-2H-pyran-2-yl)methanol. Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (H₂/catalyst)

These selective transformations provide access to valuable derivatives for further synthetic manipulations.

Olefination Reactions (e.g., Wittig, Julia-Kocienski)

Olefination reactions are powerful tools for converting carbonyl compounds into alkenes. This compound can participate in several such reactions.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. masterorganicchemistry.comlibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Julia-Kocienski Olefination: This modified Julia olefination provides a highly E-selective route to alkenes. mdpi.comwikipedia.org It involves the reaction of the aldehyde with a heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl sulfone (PT-sulfone), in the presence of a base. alfa-chemistry.comorganic-chemistry.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance. mdpi.comnih.gov The mechanism involves the formation of a β-alkoxy sulfone intermediate which undergoes a Smiles rearrangement and subsequent elimination. mdpi.comalfa-chemistry.com

Table 2: Comparison of Olefination Reactions

| Reaction | Reagent | Key Intermediate | Stereoselectivity |

| Wittig | Phosphorus Ylide | Betaine/Oxaphosphetane | Variable (E or Z) |

| Julia-Kocienski | Heteroaryl Sulfone | β-Alkoxy Sulfone | High E-selectivity |

Reactivity of the Tetrahydropyran Ring System

While the aldehyde group is the most reactive site, the tetrahydropyran ring itself can undergo certain reactions, primarily involving the ether linkage.

Acid- and Base-Catalyzed Ether Cleavage Reactions

The ether bond within the tetrahydropyran ring is generally stable but can be cleaved under harsh conditions, particularly with strong acids. masterorganicchemistry.commasterorganicchemistry.com

Acid-Catalyzed Cleavage: Treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can lead to the opening of the tetrahydropyran ring. masterorganicchemistry.comlibretexts.org The reaction is initiated by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comwikipedia.org This is followed by nucleophilic attack by the halide ion. The regioselectivity of the cleavage depends on the substitution pattern of the ring and can proceed via an Sₙ1 or Sₙ2 mechanism. libretexts.orgwikipedia.org For a primary ether, an Sₙ2 mechanism is more likely. masterorganicchemistry.commasterorganicchemistry.com

Base-Catalyzed Cleavage: Cleavage of ethers under basic conditions is much less common and typically requires very strong bases, such as organolithium reagents. wikipedia.org For this compound, such conditions would likely lead to competing reactions at the aldehyde group.

Electrophilic and Nucleophilic Substitution Reactions on the Ring

The tetrahydropyran ring of this compound is a saturated heterocyclic system, making it generally resistant to electrophilic aromatic substitution reactions. However, the pyran oxygen can be protonated under strongly acidic conditions.

Nucleophilic substitution reactions on the ring are also uncommon due to the stability of the C-O and C-C single bonds. Reactions typically occur at the aldehyde functionality rather than on the ring itself. However, related pyran systems can undergo nucleophilic attack, often leading to ring-opening. clockss.org For instance, 2H-pyran-2-ones are susceptible to nucleophilic attack at the C-2, C-4, and C-6 positions, which can result in the formation of new heterocyclic or carbocyclic systems. clockss.org

Ring-Opening and Rearrangement Mechanisms

While the tetrahydropyran ring is generally stable, ring-opening reactions can be induced under specific conditions, particularly in related pyran derivatives. For example, the reaction of 2H-pyran-2-ones with nucleophiles like hydrazine (B178648) can lead to the opening of the lactone ring, forming flexible intermediates that can subsequently cyclize into different heterocyclic structures. clockss.orgresearchgate.net The specific products formed often depend on the reaction conditions and the structure of the starting pyran derivative. clockss.org

Rearrangement reactions involving the tetrahydropyran ring of this compound itself are not extensively documented. However, pyran-2-one compounds can undergo interesting rearrangement reactions when treated with various nucleophilic reagents, leading to a diverse range of heterocyclic compounds. researchgate.net

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The aldehyde group of this compound is highly reactive towards organometallic reagents.

Grignard Reagents (R-MgX) : These reagents readily add to the carbonyl carbon of the aldehyde. The reaction proceeds through a nucleophilic addition mechanism, where the carbanionic part of the Grignard reagent attacks the electrophilic carbonyl carbon. leah4sci.com A subsequent acidic workup protonates the resulting alkoxide to yield a secondary alcohol. leah4sci.commasterorganicchemistry.com For example, the reaction with methylmagnesium bromide would yield 1-(tetrahydro-2H-pyran-2-yl)ethanol.

Organolithium Reagents (R-Li) : Similar to Grignard reagents, organolithiums are potent nucleophiles that add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com The carbon-lithium bond is highly polarized, making the carbon atom strongly nucleophilic. masterorganicchemistry.com

It is important to note that when using organometallic reagents with carboxylic acid derivatives like esters, two equivalents of the reagent often add. youtube.comyoutube.com However, with aldehydes, the reaction typically stops after the single addition to the carbonyl group.

Cycloaddition Reactions and Pericyclic Processes (e.g., Diels-Alder Reactions)

The saturated nature of the tetrahydropyran ring in this compound precludes its direct participation as a diene in Diels-Alder reactions. However, the unsaturated analog, 2H-pyran-2-one, and its derivatives are well-known to participate in [4+2] cycloaddition reactions. researchgate.netresearchgate.net These reactions are a powerful tool for the synthesis of various bicyclic and aromatic compounds. researchgate.netresearchgate.net

The reactivity in these Diels-Alder reactions is influenced by substituents on the pyran-2-one ring. researchgate.netrsc.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com The reactions can be carried out under thermal conditions or under high pressure, and often show remarkable regio- and stereoselectivity. researchgate.netresearchgate.net The initial cycloadducts can sometimes undergo subsequent reactions like decarboxylation to form new aromatic rings. researchgate.net

Derivatization and Functional Group Interconversions

The aldehyde functional group of this compound is the primary site for derivatization and functional group interconversions.

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, Tetrahydro-2H-pyran-2-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO4). For instance, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde can be oxidized to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid using potassium permanganate. google.com A related compound, (R)-3,4-dihydro-2H-pyran-2-methanol, can be oxidized to (R)-3,4-dihydro-2H-pyran-2-carbaldehyde using reagents like bis(acetoxy)iodobenzene (BAIB) and TEMPO. nih.gov

Reduction : The aldehyde can be reduced to the corresponding primary alcohol, (Tetrahydro-2H-pyran-2-yl)methanol. nist.govnih.gov Common reducing agents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Wittig Reaction : The aldehyde can undergo a Wittig reaction to form an alkene. This involves the reaction with a phosphonium (B103445) ylide, which can be prepared from a phosphonium salt. google.com

Formation of Imines and Enamines : The aldehyde can react with primary amines to form imines (Schiff bases) and with secondary amines to form enamines. The presence of electron-withdrawing groups can enhance the electrophilicity of the aldehyde, accelerating these reactions.

Cannizzaro Reaction : Under strongly basic conditions (pH > 10), aldehydes lacking an alpha-hydrogen can undergo a Cannizzaro reaction, leading to a disproportionation to form a carboxylic acid and an alcohol.

These transformations highlight the utility of this compound as a building block in the synthesis of a wide array of more complex molecules.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Rotational Spectroscopy for Gas-Phase Conformations and Structure

High-resolution rotational spectroscopy is a powerful tool for determining the precise geometric structure and conformational preferences of molecules in the gas phase. While specific high-resolution rotational spectroscopy studies on tetrahydro-2H-pyran-2-carbaldehyde are not extensively documented in the provided results, the principles of this technique can be applied. For a related compound, tetrahydro-2H-pyran-2-ol, rotational spectra were analyzed to elucidate its structure in great detail. illinois.edu This type of study on this compound would involve measuring the frequencies of rotational transitions in the microwave region. illinois.edursc.orgarxiv.orgresearchgate.net

The analysis of these transition frequencies would yield highly accurate rotational constants. These constants are inversely proportional to the moments of inertia of the molecule, which are in turn dependent on the molecule's mass distribution and geometry. By comparing experimentally determined rotational constants with those calculated for various theoretical conformations (e.g., chair conformations with the aldehyde group in axial or equatorial positions), the most stable gas-phase conformation can be identified. researchgate.net Such studies can also reveal details about internal dynamics, like the rotation of the aldehyde group. illinois.eduresearchgate.net

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR Techniques) for Structural Confirmation and Dynamics.benchchem.comrsc.orgimperial.ac.ukchemicalbook.com

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the chemical structure of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key expected signals for this compound include:

An aldehyde proton signal, which is typically found in the downfield region of the spectrum.

A multiplet for the proton at the C2 position, adjacent to both the ring oxygen and the aldehyde group.

A series of multiplets for the protons on the tetrahydropyran (B127337) ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, this would include:

A signal for the carbonyl carbon of the aldehyde group, typically in the range of 190-200 ppm.

A signal for the C2 carbon, which is shifted downfield due to the attachment of two oxygen atoms (the ring oxygen and the aldehyde oxygen).

Signals for the remaining carbon atoms of the tetrahydropyran ring.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, further confirming the structure. For instance, a COSY spectrum would show correlations between adjacent protons on the ring, while an HSQC spectrum would link each proton to its directly attached carbon atom.

A representative, though not exhaustive, summary of expected NMR data is provided in the table below.

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |

| ¹H | 9.5 - 10.5 | Doublet or Singlet | Aldehyde proton (-CHO) |

| ¹H | ~4.0 - 4.5 | Multiplet | Proton at C2 |

| ¹H | ~1.5 - 2.0 & 3.5 - 4.0 | Multiplets | Ring protons |

| ¹³C | ~190 - 205 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~90 - 100 | Singlet | C2 carbon |

| ¹³C | ~20 - 70 | Singlets | Ring carbons |

This table presents generalized expected values and may vary based on the solvent and specific experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies.nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the aldehyde. This peak is typically observed around 1720-1740 cm⁻¹. Other significant bands include those for C-H stretching of the alkane and aldehyde groups, and C-O stretching of the ether linkage within the ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretch is also observable in the Raman spectrum, although its intensity may differ. Raman spectroscopy can be particularly useful for studying the skeletal vibrations of the pyran ring.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C=O Stretch (Aldehyde) | ~1720 - 1740 | FT-IR, Raman |

| C-H Stretch (Aldehyde) | ~2720 and ~2820 | FT-IR, Raman |

| C-H Stretch (Alkane) | ~2850 - 2960 | FT-IR, Raman |

| C-O Stretch (Ether) | ~1050 - 1150 | FT-IR, Raman |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₆H₁₀O₂), confirming its molecular identity. uni.lu

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve:

Loss of the aldehyde group (CHO), resulting in a fragment ion with m/z corresponding to the tetrahydropyran ring. libretexts.org

Cleavage of the tetrahydropyran ring, leading to a variety of smaller fragment ions. researchgate.net

The retro-Diels-Alder reaction is a characteristic fragmentation pathway for cyclic systems like the tetrahydropyran ring. researchgate.net

Analysis of these fragmentation patterns helps to piece together the structure of the original molecule.

| Technique | Information Obtained |

| HRMS | Precise molecular weight and elemental formula (C₆H₁₀O₂) uni.lu |

| MS/MS | Structural information from fragmentation patterns, such as loss of functional groups and ring cleavage libretexts.orgresearchgate.net |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Purity Assessment.rsc.org

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity of a sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Enantiomers will rotate plane-polarized light in opposite directions, and an ORD spectrum can be used to characterize a chiral compound.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light. A CD spectrum will show positive or negative peaks corresponding to the absorption bands of the chromophores in the molecule, such as the carbonyl group of the aldehyde. The sign and intensity of these peaks are specific to a particular enantiomer, allowing for the determination of enantiomeric excess.

While specific ORD and CD data for this compound were not found in the provided search results, these techniques would be the standard methods for assessing the enantiomeric purity of this chiral aldehyde.

Computational and Theoretical Investigations of Tetrahydro 2h Pyran 2 Carbaldehyde

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of Tetrahydro-2H-pyran-2-carbaldehyde. DFT methods offer a good balance between computational cost and accuracy for many molecular systems. cu.edu.eg Time-Dependent DFT (TD-DFT) further extends these capabilities to study excited states and electronic spectra. mpg.de

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. For the parent ring, tetrahydropyran (B127337) (THP), extensive studies using various basis sets have shown that the chair conformation is the most stable. researchgate.net The energy difference between the chair and other conformers like the twist and boat forms has been calculated, with the transition state to the 2,5-twist conformer being significantly higher in energy. researchgate.netmontclair.edu For this compound, the presence of the aldehyde group at the 2-position introduces additional conformational possibilities regarding the orientation of the C=O bond relative to the pyran ring.

DFT calculations are used to optimize the geometry and confirm that the resulting structure corresponds to a true energy minimum by performing vibrational frequency analysis, which should yield only positive frequencies. mdpi.com These optimized geometries provide the foundation for further analysis of the electronic structure.

Table 1: Calculated Conformational Energies of Tetrahydropyran (kcal/mol)

| Conformer | Energy Difference from Chair (Method) | Reference |

| 2,5-Twist | 5.78 - 6.10 (MP2) | researchgate.net |

| 1,4-Boat | 6.76 - 7.16 (MP2) | researchgate.net |

| Transition State (Chair to 2,5-Twist) | ~11 (HF) | researchgate.netmontclair.edu |

This table showcases the relative energies of different conformations of the parent tetrahydropyran ring, providing context for the conformational preferences of its derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential. researchgate.netsemanticscholar.org For this compound, the MEP surface would highlight the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the ether oxygen.

Negative Regions (Red/Yellow): These areas, rich in electrons, indicate sites susceptible to electrophilic attack. In this compound, the highest negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The region around the hydrogen atoms, particularly the aldehyde proton, and the carbonyl carbon would exhibit positive potential. researchgate.net

Charge distribution studies, often performed using methods like Natural Population Analysis (NPA) derived from NBO analysis, provide quantitative values for the partial charges on each atom, complementing the qualitative picture from the MEP map. uni-muenchen.de

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical hardness, and polarizability. semanticscholar.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, DFT calculations can provide the energies of these orbitals. The HOMO is likely to be localized on the oxygen atoms (both ether and carbonyl), while the LUMO would be centered on the carbonyl group, specifically the C=O π* antibonding orbital. A smaller gap would indicate higher reactivity, which is consistent with the known reactivity of aldehydes.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of molecules in a condensed phase, such as in a solvent or interacting with other molecules, over a period of time. nih.govscienceopen.com

For this compound, MD simulations can:

Reveal the preferred conformations in solution, considering the influence of solvent molecules. nih.gov

Study the dynamics of ring inversion and the rotation of the aldehyde group.

Analyze the formation and lifetime of intermolecular hydrogen bonds between the aldehyde oxygen and solvent molecules (e.g., water). nih.gov

Provide insights into how the molecule interacts with other chemical species, which is crucial for understanding its behavior in complex environments. scienceopen.com

By running simulations at different temperatures, one can observe how the conformational flexibility and interactions change. nih.gov

Non-Covalent Interaction (NCI) Analysis and Analysis of Weak Interactions

Non-covalent interactions (NCIs) are critical in determining the structure and function of chemical and biological systems. nih.gov The NCI analysis method, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.gov

NCI plots typically use a color-coded isosurface:

Blue: Indicates strong, attractive interactions like hydrogen bonds.

Green: Represents weaker van der Waals interactions.

Red: Signifies repulsive interactions, such as steric clashes. youtube.com

For a molecule like this compound, NCI analysis could be used to visualize intramolecular interactions, such as weak hydrogen bonds between the aldehyde proton and the ring oxygen, which might influence its conformational preference. It can also be applied to dimers or larger clusters to visualize the intermolecular forces holding them together. ic.ac.uk

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewikipedia.org This method provides a chemically intuitive picture of bonding and allows for the quantitative analysis of donor-acceptor interactions, also known as hyperconjugation. wikipedia.orgnih.gov

Key insights from NBO analysis for this compound would include:

Hybridization and Bond Polarity: Determining the sp-hybridization of atoms and the polarization of bonds, confirming the high polarity of the C=O and C-O bonds. uni-muenchen.de

Hyperconjugative Interactions: Quantifying the stabilization energy (E(2)) associated with delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. uni-muenchen.de Important interactions would include:

n(O) -> σ(C-C) and n(O) -> σ(C-H): Delocalization from the lone pairs of the ether oxygen into adjacent anti-bonding orbitals, which are crucial for the anomeric effect in pyran rings.

n(O) -> π*(C=O): Interaction between the lone pair of the ether oxygen and the π-antibonding orbital of the carbonyl group.

σ(C-H) -> π*(C=O): Hyperconjugation involving adjacent C-H bonds and the carbonyl group.

These interactions significantly influence the molecule's geometry, stability, and reactivity. researchgate.net

Table 2: Key NBO Donor-Acceptor Interactions and Their Significance

| Donor NBO | Acceptor NBO | Type of Interaction | Significance |

| n(O_ether) | σ(C-C), σ(C-H) | Lone Pair -> Antibonding σ | Stabilizes the chair conformation (anomeric effect) |

| n(O_carbonyl) | σ(C-C), σ(C-H) | Lone Pair -> Antibonding σ | Influences local geometry and reactivity |

| σ(C-H) | π*(C=O) | σ -> Antibonding π | Affects carbonyl reactivity and conformation |

This table summarizes the principal hyperconjugative interactions expected in this compound, as would be revealed by NBO analysis.

Solvent Effect Studies using Continuum Solvation Models

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are a computationally efficient method to study these effects by representing the solvent as a continuous dielectric medium rather than as individual molecules. researchgate.netresearchgate.net This approach allows for the calculation of molecular properties in different solvents, providing insights into conformational stability, reactivity, and spectroscopic characteristics.

The Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are widely used for this purpose. researchgate.net In these models, the solute molecule is placed within a cavity, and the electrostatic interaction between the solute and the surrounding dielectric continuum is calculated. researchgate.net This method is effective for capturing the bulk electrostatic effects of the solvent.

For this compound, these models can predict how solvent polarity affects key properties. For instance, the dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of the charge distribution. Theoretical calculations can quantify this effect, as well as the change in the total energy of the molecule. Studies on other molecules have shown that continuum models can successfully predict changes in reaction rates and conformational equilibria when moving from the gas phase to a solution. For example, a strong solvent effect can arise from the preferential stabilization of reactants, products, or transition states. In the case of reactions involving aldehydes, the presence of protic solvents capable of hydrogen bonding can also influence reaction pathways, an effect that can be explored computationally.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Relative Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | ~2.5 D | 0 (Reference) |

| Chloroform | 4.8 | ~3.5 D | -4.5 |

| Water | 78.4 | ~4.2 D | -7.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful tool for structure verification and interpretation of experimental spectra. Density Functional Theory (DFT) calculations are particularly effective for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The standard workflow for predicting NMR spectra involves several steps. First, a conformational search is performed to identify the low-energy structures of the molecule. Each of these conformers is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP). Following optimization, NMR shielding constants are calculated for each conformer, typically using the Gauge-Including Atomic Orbital (GIAO) method. The final predicted spectrum is obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population distribution. This approach can yield ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental values. For this compound, the aldehyde proton is a key feature, experimentally observed in the δ 9.5–10.5 ppm range.

Similarly, theoretical IR spectra can be generated by calculating the vibrational frequencies of the optimized molecular structure. These calculations can help assign the absorption bands observed in experimental IR spectra. A key vibrational mode for this molecule is the C=O stretch of the aldehyde group, which typically appears around 1700 cm⁻¹.

| Parameter | Technique | Typical Experimental Value Range | Typical Computationally Predicted Value |

|---|---|---|---|

| Aldehyde Proton (CHO) | ¹H NMR | δ 9.5 - 10.5 ppm | Calculated chemical shift (ppm) |

| Aldehyde Carbon (CHO) | ¹³C NMR | δ 195 - 205 ppm | Calculated chemical shift (ppm) |

| Aldehyde C=O Stretch | IR Spectroscopy | ~1700 cm⁻¹ | Calculated vibrational frequency (cm⁻¹) |

| Pyran C-O-C Stretch | IR Spectroscopy | ~1100 - 1050 cm⁻¹ | Calculated vibrational frequency (cm⁻¹) |

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Theoretical chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and the characterization of transition state structures. By mapping the potential energy surface of a reaction, computational methods can determine activation barriers and reaction energies, providing a deeper understanding of reaction kinetics and thermodynamics.

For molecules containing the tetrahydropyran ring, computational studies have been used to investigate reaction mechanisms such as thermal decomposition and elimination reactions. For instance, the thermal decomposition of dihydropyran derivatives has been shown through DFT calculations to proceed via a concerted, six-membered cyclic transition state. Such studies involve locating the transition state structure on the potential energy surface and confirming it by vibrational frequency analysis (a single imaginary frequency).

In the case of this compound, a number of reactions could be studied theoretically. These include the oxidation of the aldehyde to a carboxylic acid, its reduction to an alcohol, or nucleophilic addition to the carbonyl group. A computational study of such a reaction would involve:

Optimizing the geometries of the reactant(s), product(s), and any intermediates.

Locating the transition state structure connecting the reactant and product.

Calculating the activation energy (Ea) and other thermodynamic parameters like the activation free energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡).

These parameters provide crucial insights into the feasibility and rate of the reaction. For example, a study on the gas-phase elimination of 2-phenoxy-tetrahydropyrans successfully used calculated kinetic and thermodynamic parameters to support a proposed four-membered cyclic transition state mechanism.

| Parameter | Symbol | Typical Calculated Value | Significance |

|---|---|---|---|

| Activation Energy | Ea | 20 - 40 kcal/mol | The minimum energy required to initiate the reaction. |

| Activation Enthalpy | ΔH‡ | 19 - 39 kcal/mol | The change in enthalpy in forming the transition state. |

| Activation Entropy | ΔS‡ | -10 to +10 cal/mol·K | The change in disorder in forming the transition state. |

| Activation Free Energy | ΔG‡ | 25 - 45 kcal/mol | The overall energy barrier, determining the reaction rate. |

Applications in Advanced Organic Synthesis and Materials Science

Development of Complex Pharmaceutical Intermediates and Lead Compounds

The unique structural features of tetrahydro-2H-pyran-2-carbaldehyde make it an important starting material for the synthesis of various pharmaceutical agents. Its chirality and the presence of both an aldehyde and an ether functional group allow for the stereoselective construction of complex molecular frameworks found in many biologically active compounds.

Precursors for Adenosine (B11128) Receptor Agonists (e.g., A2A, A3)

This compound and its derivatives are key precursors in the synthesis of potent and selective agonists for adenosine A2A and A3 receptors. nih.govnih.gov These receptors are involved in various physiological processes, and their modulation is a target for treating conditions related to the heart, brain, kidney, and immune system. nih.gov

A notable application is in the synthesis of N6-substituted-2-hydrazone-adenosine-5'-N-ethylcarboxamide (NECA) derivatives. nih.gov Specifically, the (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde, a closely related derivative, is crucial for synthesizing compounds with high affinity for both A2A and A3 receptors. nih.govnih.govresearchgate.net The synthesis involves an enzyme-catalyzed kinetic resolution to obtain the desired enantiopure aldehyde, which is then coupled with a modified adenosine derivative. nih.govnih.gov The resulting diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has demonstrated the highest affinity at these receptors. nih.govnih.gov

| Precursor | Target Receptor(s) | Key Synthetic Step | Resulting Compound Type |

| (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde | A2A, A3 | Coupling with 2-hydrazino-NECA | Potent and selective adenosine receptor agonist |

| (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | A2A, A3 | Enzyme-catalyzed kinetic resolution | Enantiopure (R)-aldehyde precursor |

Synthesis of Histone Deacetylase (HDAC) Inhibitors

While direct synthesis from this compound is not explicitly detailed in the provided search results, the tetrahydropyran (B127337) moiety is a component in the synthesis of some histone deacetylase (HDAC) inhibitors. nih.gov HDACs are enzymes that play a critical role in gene expression, and their inhibitors are a focus for anticancer drug development. nih.govrsc.org In the synthesis of certain HDAC inhibitors, O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is used as a reagent. nih.gov This highlights the utility of the tetrahydropyran ring system in constructing the complex architectures of these therapeutic agents. The development of novel HDAC inhibitors often involves the incorporation of various heterocyclic scaffolds to enhance their inhibitory potency and selectivity against different HDAC isoforms. rsc.orgmdpi.comnih.gov

Building Blocks for Neuroactive Compounds and Anticancer Agents

The tetrahydropyran ring is a common structural motif in a variety of neuroactive compounds and anticancer agents. This compound serves as a versatile building block for creating these complex molecules due to the reactivity of its aldehyde group, which allows for the introduction of diverse substituents and the construction of larger molecular frameworks.

Research has indicated that derivatives of tetrahydro-2H-pyran show potential as anticancer agents by mechanisms that may involve disrupting the cell cycle and inducing apoptosis (programmed cell death) in cancer cells. The tetrahydropyran scaffold's ability to be incorporated into various molecular architectures makes it a valuable tool for medicinal chemists designing new therapeutic agents.

Synthesis of Agrochemicals and Crop Protection Agents

This compound is a valuable intermediate in the synthesis of agrochemicals and crop protection agents. The tetrahydropyran ring system is present in a number of commercial pesticides and herbicides. The aldehyde functionality allows for the straightforward introduction of various toxophores or other functional groups necessary for biological activity. The stability of the tetrahydropyran ring ensures that the resulting agrochemical is sufficiently persistent in the environment to be effective.

Contributions to Carbohydrate Chemistry and Glycal Synthesis

The tetrahydropyran ring is the core structure of pyranose sugars, making this compound and its derivatives valuable in carbohydrate chemistry. These compounds can serve as mimics of carbohydrate structures or as starting materials for the synthesis of modified sugars and glycals.

For instance, derivatives of 2H-pyran are used in the synthesis of chiral 2-S-substituted-2H-pyran-3(6H)-ones, which are important intermediates in carbohydrate synthesis. nih.gov The reactions often involve Lewis acid catalysis or iodine-promoted additions to achieve the desired products with high stereocontrol. nih.gov

Construction of Novel Heterocyclic Systems and Polycyclic Architectures

The reactivity of this compound makes it a key starting material for the construction of a wide array of novel heterocyclic and polycyclic systems. chemnet.commdpi.com The aldehyde group can participate in various cycloaddition and condensation reactions, leading to the formation of fused and spirocyclic ring systems.

One common strategy involves the Knoevenagel condensation of a 2H-pyran derivative with a 1,3-dicarbonyl compound, followed by an electrocyclization reaction to generate complex pyran-containing structures. mdpi.com Pyran-2-one derivatives, which can be synthesized from precursors like dehydroacetic acid, are also powerful building blocks that undergo rearrangement reactions with various nucleophiles to form a diverse range of heterocyclic compounds, including pyrazoles, isoxazoles, pyridones, and benzodiazepines. researchgate.net

| Starting Material Class | Reaction Type | Resulting Heterocyclic Systems |

| 2H-Pyran derivatives | Knoevenagel condensation/Electrocyclization | Fused pyran systems |

| Pyran-2-ones | Rearrangement with nucleophiles | Pyrazoles, Isoxazoles, Pyridones, Benzodiazepines |

Pyrroles, Furans, and Thiophenes

This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic compounds, including pyrroles, furans, and thiophenes. These heterocycles are significant structural motifs in a vast array of natural products and synthetic compounds with diverse biological activities.

Pyrroles: The synthesis of pyrrole-2-carboxaldehydes, which are key intermediates for more complex pyrrole (B145914) derivatives, can be achieved through various methods. nih.govorgsyn.orgnih.gov One common approach involves the Vilsmeier-Haack reaction of pyrroles. google.com This reaction introduces a formyl group onto the pyrrole ring. Another strategy is the Barton-Zard pyrrole synthesis, which can produce 3,4-disubstituted pyrrole-2-carboxaldehydes in a regiocontrolled manner from acyclic starting materials. nih.gov The Paal-Knorr synthesis is a classical and significant method for preparing pyrroles from 1,4-dicarbonyl compounds. researchgate.net

Furans: Furan-2-carbaldehyde, also known as furfural, and its derivatives are important compounds in flavor chemistry and as intermediates in organic synthesis. mdpi.comchemimpex.com The synthesis of these compounds can be accomplished through methods like the Vilsmeier-Haack reaction using furan (B31954) as a starting material. mdpi.com Derivatives such as 5-(Tetrahydro-2H-pyran-2-yl)-2-furaldehyde are also of interest for their potential applications. chemimpex.com The synthesis of dihydrofurans can be achieved through various catalytic methods, including intramolecular hydroalkoxylation of hydroxyallenic esters. organic-chemistry.org

Thiophenes: Thiophene (B33073) and its derivatives are crucial components in many pharmaceuticals and materials. researchgate.net The Paal-Knorr synthesis is a versatile method for creating thiophenes by reacting 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.com Another important method is the Gewald aminothiophene synthesis, which involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur. pharmaguideline.com A derivative, 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde, serves as a building block in the creation of novel organic molecules. chemimpex.com

A table summarizing the synthetic methods for these heterocycles is provided below:

| Heterocycle | Synthetic Method | Starting Materials (Examples) | Key Features |

| Pyrroles | Vilsmeier-Haack Reaction | Pyrrole, Vilsmeier reagent | Formylation of the pyrrole ring. google.com |

| Barton-Zard Synthesis | N-methoxy-N-methyl-2-isocyanoacetamide, nitroalkenes | Regiocontrolled synthesis of substituted pyrroles. nih.gov | |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, ammonia (B1221849)/amines | A classic and versatile method. researchgate.net | |

| Furans | Vilsmeier-Haack Reaction | Furan, Vilsmeier reagent | Synthesis of furan-2-carbaldehydes. mdpi.com |

| Intramolecular Hydroalkoxylation | Hydroxyallenic esters | Forms dihydrofurans. organic-chemistry.org | |

| Thiophenes | Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, phosphorus pentasulfide | A versatile method for thiophene ring formation. pharmaguideline.com |

| Gewald Synthesis | Ketone, β-acetonitrile, sulfur | Leads to 2-aminothiophenes. pharmaguideline.com |

Pyridines and Pyrazoles

The aldehyde functionality of this compound allows for its participation in condensation and cyclization reactions to form a variety of heterocyclic systems, including pyridines and pyrazoles.

Pyridines: The synthesis of pyridines can be achieved through several routes. One of the most fundamental approaches is the condensation of 1,5-dicarbonyl compounds with ammonia. baranlab.org The Hantzsch dihydropyridine (B1217469) synthesis is a well-known multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine (B92270). organic-chemistry.org Other methods include cycloaddition reactions and transformations of other heterocyclic rings. baranlab.org For instance, tetrahydrofuro[3,2-c]pyridines have been synthesized via the Pictet–Spengler reaction. beilstein-journals.org

Pyrazoles: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound or a molecule with a similar reactive arrangement with hydrazine (B178648) or its derivatives. mdpi.com The Vilsmeier-Haack reaction can also be employed to synthesize pyrazole-carbaldehydes from hydrazones. researchgate.net Furthermore, pyrano[2,3-c]pyrazole derivatives have been synthesized from pyrazole-chalcones through an Algar–Flynn–Oyamada (AFO) reaction, which involves an oxidative cyclization. nih.gov

Below is a table summarizing the general synthetic approaches for these heterocycles:

| Heterocycle | Synthetic Method | Key Reactants | Description |

| Pyridines | Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia | A multicomponent reaction to form dihydropyridines, which are then oxidized. organic-chemistry.org |

| 1,5-Dicarbonyl Condensation | 1,5-Dicarbonyl compound, ammonia | A fundamental method for pyridine ring formation. baranlab.org | |

| Pictet–Spengler Reaction | β-Arylethylamine, aldehyde/ketone | Leads to tetrahydroisoquinoline or related heterocyclic systems. beilstein-journals.org | |

| Pyrazoles | 1,3-Dicarbonyl Condensation | 1,3-Dicarbonyl compound, hydrazine | The most common method for pyrazole (B372694) synthesis. mdpi.com |

| Vilsmeier-Haack Reaction | Hydrazones | Used to prepare pyrazole-carbaldehydes. researchgate.net | |

| Algar–Flynn–Oyamada (AFO) Reaction | Chalcones, hydrogen peroxide | An oxidative cyclization to form fused pyranones. nih.gov |

Applications in Polymer Chemistry and Advanced Materials Development

Monomeric Units for Polymerization and Resin Production

The pyran ring system, present in this compound, is a structural feature found in various monomers used in polymerization and resin production. The reactivity of the aldehyde group, coupled with the stability of the tetrahydropyran ring, allows for its incorporation into polymer backbones or as a pendant group, influencing the final properties of the material.

The development of functionalized 2H-pyrans is an active area of research for creating novel polymers. researchgate.net For instance, monomers containing the pyran structure can be utilized in the synthesis of polyesters and polyamides. The bifunctional nature of derivatives of this compound, such as those containing additional hydroxyl or amino groups, makes them suitable for step-growth polymerization.

Creation of Conductive Polymers and Electronic Materials

Derivatives of this compound, particularly those that can be converted into conjugated systems, are being explored for their potential in creating conductive polymers and electronic materials. Thiophene-containing derivatives are of particular interest in this area. chemimpex.com The thiophene unit is a well-known component of conductive polymers due to the ability of its sulfur atom's lone pairs to participate in π-conjugation.

The incorporation of the tetrahydropyran moiety can influence the solubility, processability, and solid-state packing of these polymers, which are crucial factors for their application in electronic devices. While direct evidence for the use of this compound in conductive polymers is limited, its derivatives that contain electronically active units like thiophene show promise in this field. chemimpex.com

Components in Liquid Crystal Compounds and Display Technologies

The rigid and defined stereochemistry of cyclic structures is a desirable feature in the design of liquid crystal compounds. The tetrahydropyran ring, with its chair-like conformation, can serve as a core or a terminal group in mesogenic molecules. The incorporation of such aliphatic rings can influence the mesophase behavior, such as the clearing point and the type of liquid crystalline phase formed.

While specific examples of this compound being directly used in commercial liquid crystal displays are not prominent, the general structural motif of a saturated six-membered ring is common in liquid crystal chemistry. researchgate.netnih.gov The ability to introduce various substituents onto the pyran ring through reactions of the aldehyde group provides a pathway to fine-tune the molecular properties required for liquid crystal applications.

Biomedical Materials (e.g., Tissue Engineering Scaffolds, Drug Delivery Systems)

The biocompatibility and biodegradability of certain polymers make them suitable for biomedical applications such as tissue engineering scaffolds and drug delivery systems. Polymers derived from pyran-containing monomers are being investigated for these purposes. The tetrahydropyran unit is found in many natural products and is generally considered to be biocompatible.

The aldehyde functionality of this compound can be used to graft these molecules onto polymer backbones or to crosslink polymer chains, forming hydrogels. These hydrogels can encapsulate drugs or cells and provide a scaffold for tissue regeneration. The chemical properties of the pyran ring can influence the degradation rate of the polymer and the release kinetics of the encapsulated therapeutic agents.

Synthesis of Flavor and Fragrance Compounds (e.g., Linaloyl Oxide)

The tetrahydropyran (THP) ring is a structural motif found in a variety of natural products and is a key component in many synthetic compounds used in the flavor and fragrance industry. While direct synthesis of the prominent fragrance compound linaloyl oxide from this compound is not extensively documented in mainstream chemical literature, the functional group transformations of pyran carbaldehydes are a known strategy for creating novel scent molecules. The aldehyde group on the tetrahydropyran ring serves as a versatile handle for a range of chemical reactions to build more complex molecular architectures with desirable olfactory properties.